molecular formula C8H8N2O B571095 2-(Pyridin-3-ylmethoxy)acetonitrile CAS No. 112086-73-4

2-(Pyridin-3-ylmethoxy)acetonitrile

Cat. No.: B571095
CAS No.: 112086-73-4
M. Wt: 148.165
InChI Key: LKHIUISSKAHPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-ylmethoxy)acetonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of acetonitrile, where the nitrile group is attached to a pyridine ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethoxy)acetonitrile typically involves the reaction of 3-hydroxypyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine is replaced by the methoxyacetonitrile group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-3-ylmethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with the formula CH3CN.

    Pyridine: A basic heterocyclic organic compound with the formula C5H5N.

    Methoxyacetonitrile: A compound with the formula CH3OCH2CN.

Uniqueness

2-(Pyridin-3-ylmethoxy)acetonitrile is unique due to the presence of both a pyridine ring and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

112086-73-4

Molecular Formula

C8H8N2O

Molecular Weight

148.165

IUPAC Name

2-(pyridin-3-ylmethoxy)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,5,7H2

InChI Key

LKHIUISSKAHPPP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)COCC#N

Synonyms

Acetonitrile, (3-pyridinylmethoxy)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.